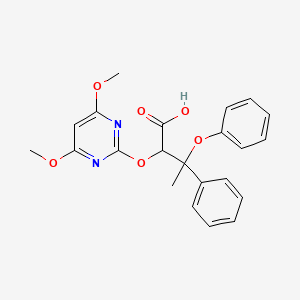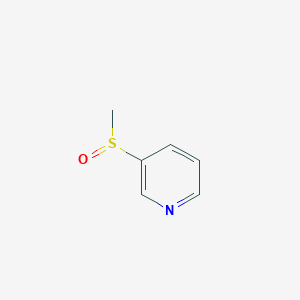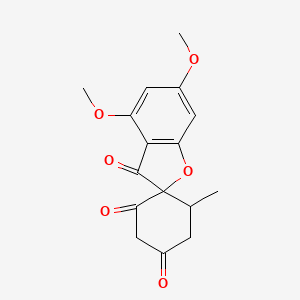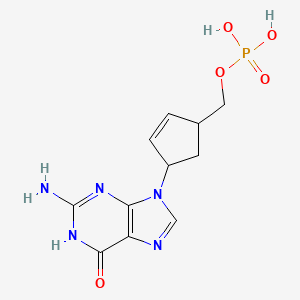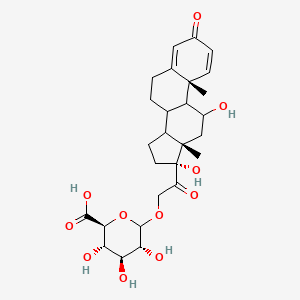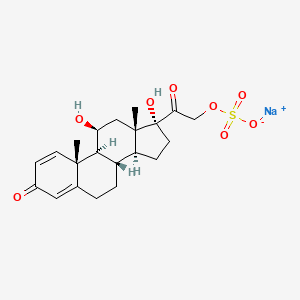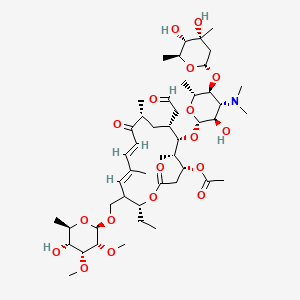
司可巴比妥-d5
描述
司可巴比妥-d5是司可巴比妥的氘代形式,一种巴比妥类药物衍生物。 它通常用作各种分析方法中的内标,特别是在气相色谱-质谱法(GC-MS)和液相色谱-质谱法(LC-MS)中用于定量生物样品中的司可巴比妥 。该化合物以存在五个氘原子为特征,这些氘原子取代了司可巴比妥分子中的五个氢原子,提供了有助于其识别和定量的独特质量差。
科学研究应用
司可巴比妥-d5广泛用于科学研究,特别是在以下领域:
化学: 作为分析化学中定量司可巴比妥及其相关化合物的内标。
生物学: 用于药代动力学研究,以了解司可巴比妥在生物系统中的代谢和分布。
医学: 用于临床毒理学和法医分析,以检测和定量生物样品中的司可巴比妥。
作用机制
司可巴比妥-d5作为司可巴比妥的氘代形式,与司可巴比妥具有相同的作用机制。它通过增强γ-氨基丁酸(GABA)在GABA-A受体上的活性而作为中枢神经系统抑制剂。这导致氯离子流入增加,导致神经元膜超极化,进而抑制神经元活性。 This compound中的氘原子不会显着改变其药理活性,但为分析目的提供了独特的质量差 .
准备方法
合成路线和反应条件
司可巴比妥-d5的合成涉及将氘原子掺入司可巴比妥分子中。这可以通过各种方法实现,包括在合成过程中使用氘代试剂或溶剂。 一种常见的方法是在反应中使用氘代甲醇(CD3OD)作为溶剂,这有利于氢原子与氘原子的交换 .
工业生产方法
This compound的工业生产通常涉及使用氘代试剂和溶剂的大规模合成。该过程经过优化,以确保最终产品的产率高且纯度高。 然后,合成的化合物使用重结晶或色谱等技术进行纯化,以去除任何杂质 .
化学反应分析
反应类型
司可巴比妥-d5与其非氘代对应物一样,会经历各种化学反应,包括:
氧化: this compound可以被氧化以形成相应的羧酸。
还原: 还原反应可以将this compound转化为其相应的醇。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用氢化铝锂(LiAlH4)和硼氢化钠(NaBH4)等还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,this compound的氧化可以产生羧酸,而还原可以产生醇 .
相似化合物的比较
司可巴比妥-d5可以与其他氘代巴比妥类药物进行比较,例如:
- 苯巴比妥-d5
- 戊巴比妥-d5
- 丁巴比妥-d5
- 安巴比妥-d5
这些化合物也用作分析方法中的内标。 This compound的独特之处在于它在定量司可巴比妥方面的具体应用,在各种分析和研究环境中提供准确可靠的结果 .
属性
IUPAC Name |
5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/i2D2,5D,7D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKPCNLIDLUMF-HHEIPOTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345209 | |
| Record name | Secobarbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145243-97-6, 130221-73-7 | |
| Record name | Secobarbital, (2-propenyl-1,1,2,3,3-d5)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145243976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Secobarbital-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Secobarbital-d5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 145243-97-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SECOBARBITAL, (2-PROPENYL-1,1,2,3,3-D5)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUM3HFV4F8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



